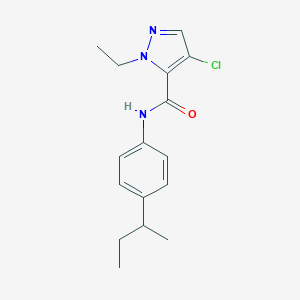![molecular formula C18H17ClFN3O2 B213832 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a reduction in inflammation and other disease-related symptoms.
Biochemical and physiological effects:
Studies have shown that 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide can have a number of biochemical and physiological effects on the body. These include a reduction in inflammation, a decrease in tumor growth, and an improvement in overall immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide in lab experiments is its unique structure and properties, which make it a promising candidate for further investigation. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to fully explore its potential applications.
Direcciones Futuras
There are many future directions for research on 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide. Some possible areas of investigation include further studies on its mechanism of action, exploration of its potential applications in the treatment of various diseases, and the development of new drugs based on its structure and properties. Additionally, further research could be done to explore its potential as a tool for studying various biological processes and mechanisms.
Métodos De Síntesis
The synthesis of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide involves several steps. The first step is the synthesis of 4-chloro-3,5-dimethyl-1H-pyrazole, which is then reacted with benzylamine to form 4-chloro-3,5-dimethyl-1H-pyrazol-1-ylmethylbenzylamine. This intermediate is then reacted with 4-fluorobenzaldehyde to form the final product, 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide.
Aplicaciones Científicas De Investigación
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases.
Propiedades
Nombre del producto |
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide |
|---|---|
Fórmula molecular |
C18H17ClFN3O2 |
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[(4-fluorophenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H17ClFN3O2/c1-11-17(19)12(2)23(22-11)10-15-7-8-16(25-15)18(24)21-9-13-3-5-14(20)6-4-13/h3-8H,9-10H2,1-2H3,(H,21,24) |
Clave InChI |
ZPBHINXSDJKKCY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)F)C)Cl |
SMILES canónico |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)F)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)
![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)




![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)



![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213769.png)

